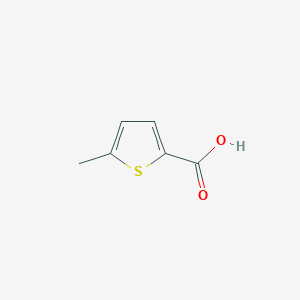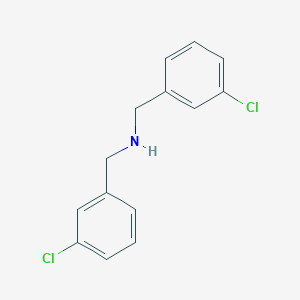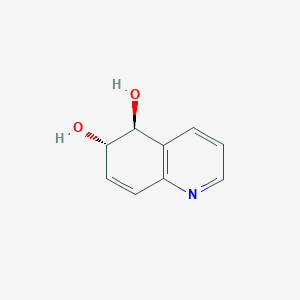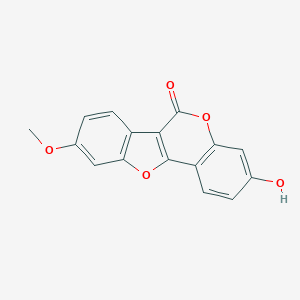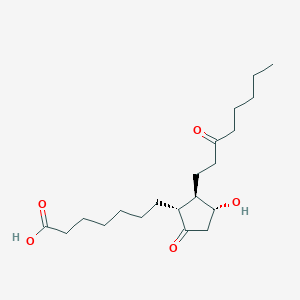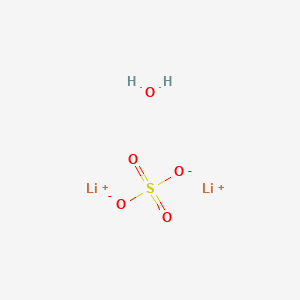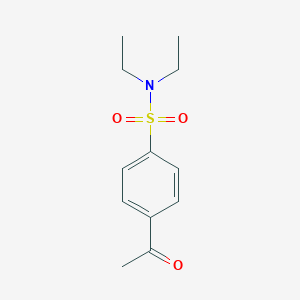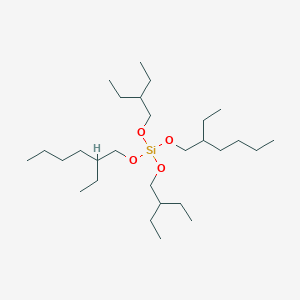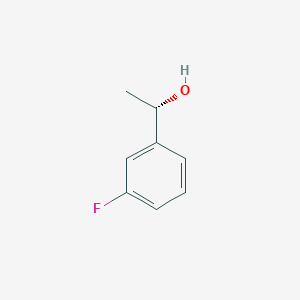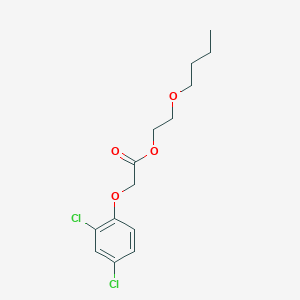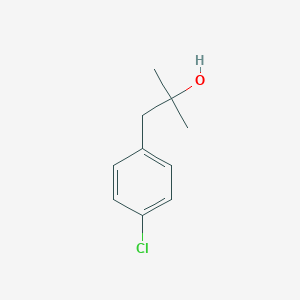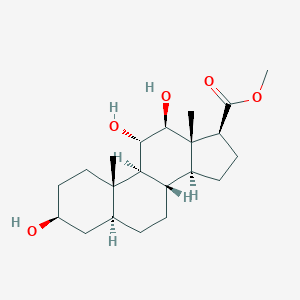
5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester, commonly known as 5α-Androstan-3β,11α,12β-triol-17-one (ATDO) is a steroid hormone that has garnered significant attention in scientific research due to its potential therapeutic effects. ATDO is synthesized in the human body from dehydroepiandrosterone (DHEA) and has been found to have various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester is not fully understood, but it is thought to act through various pathways. 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester has been found to interact with the glucocorticoid receptor, which plays a crucial role in regulating the immune response and inflammation. It has also been shown to modulate the activity of various enzymes involved in the synthesis and metabolism of steroids.
Biochemical And Physiological Effects
5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester has various biochemical and physiological effects in the human body. It has been found to increase the levels of testosterone and dihydrotestosterone, which can have positive effects on muscle mass and bone density. Additionally, 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester has been found to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester has several advantages and limitations for lab experiments. One advantage is that it can be synthesized in the lab, which allows for the production of large quantities for research purposes. Additionally, 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester has been found to have low toxicity and can be administered orally. One limitation is that the mechanism of action is not fully understood, which makes it challenging to design experiments that target specific pathways.
Future Directions
There are several future directions for research on 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester. One direction is to further investigate the potential therapeutic effects of 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester in various disease models. Another direction is to explore the mechanism of action of 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester and identify specific pathways that can be targeted for therapeutic purposes. Additionally, research can focus on developing new methods for synthesizing 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester and improving its bioavailability.
Synthesis Methods
5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester can be synthesized through a multistep chemical process using DHEA as a starting material. The synthesis involves the conversion of DHEA to 5α-androstane-3β,11α-diol-17-one, which is then oxidized to 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester. The purity of the synthesized 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester has been found to have potential therapeutic effects in various scientific research studies. It has been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines. Additionally, 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester has been found to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
properties
CAS RN |
10005-94-4 |
|---|---|
Product Name |
5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester |
Molecular Formula |
C21H34O5 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
methyl (3S,5S,8S,9S,10S,11S,12S,13S,14S,17S)-3,11,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C21H34O5/c1-20-9-8-12(22)10-11(20)4-5-13-14-6-7-15(19(25)26-3)21(14,2)18(24)17(23)16(13)20/h11-18,22-24H,4-10H2,1-3H3/t11-,12-,13-,14-,15+,16+,17-,18+,20-,21-/m0/s1 |
InChI Key |
GCCZGHOHPBUMGK-KWEVSNSISA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@@H]([C@H]([C@]4([C@H]3CC[C@@H]4C(=O)OC)C)O)O)O |
SMILES |
CC12CCC(CC1CCC3C2C(C(C4(C3CCC4C(=O)OC)C)O)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(C(C4(C3CCC4C(=O)OC)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid](/img/structure/B156287.png)
![2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide](/img/structure/B156289.png)
